molecular formula C19H20ClN3O2S B2400874 3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 946326-71-2

3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2400874
CAS No.: 946326-71-2
M. Wt: 389.9
InChI Key: GBOSQSIKDGRGGO-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a 2-(dimethylamino)-2-(thiophen-3-yl)ethyl chain, introducing both polar (dimethylamino) and aromatic (thiophene) elements.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-12-17(18(22-25-12)14-6-4-5-7-15(14)20)19(24)21-10-16(23(2)3)13-8-9-26-11-13/h4-9,11,16H,10H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOSQSIKDGRGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C16H18ClN3O2\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}

Key Structural Features

  • Chlorophenyl Group : May influence the compound's lipophilicity and receptor binding.
  • Dimethylamino Group : Often associated with increased bioactivity and solubility.
  • Isoxazole Ring : Known for its role in various biological activities, including anti-inflammatory and anti-cancer effects.

Antitumor Activity

Research indicates that compounds with similar isoxazole structures exhibit significant antitumor activity. For instance, a study on pyrazole derivatives highlighted their ability to inhibit BRAF(V600E), a common mutation in melanoma . The presence of the isoxazole moiety in our compound may suggest a similar mechanism.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Isoxazole derivatives have been shown to inhibit pro-inflammatory cytokines, which could be relevant for treating conditions like rheumatoid arthritis .

Antimicrobial Activity

Preliminary studies suggest that compounds with thiophene and isoxazole rings possess antimicrobial properties. A related study found that certain derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi . This could imply that our compound may also have similar antimicrobial efficacy.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Receptor Binding : The dimethylamino group may enhance binding affinity to specific receptors involved in tumor growth and inflammation.
  • Enzyme Inhibition : Potential inhibition of enzymes such as xanthine oxidase has been noted in structurally similar compounds, which could lead to reduced oxidative stress .

Study 1: Antitumor Efficacy

A study evaluated a series of isoxazole derivatives for their antitumor properties. The results indicated that compounds with similar functional groups showed IC50 values ranging from 10 to 50 µM against various cancer cell lines. This suggests that our compound may also display comparable efficacy in inhibiting tumor cell proliferation.

CompoundIC50 (µM)Cancer Cell Line
Compound A15MDA-MB-231
Compound B30HCT116
Target CompoundTBDTBD

Study 2: Anti-inflammatory Activity

In another study focusing on isoxazole derivatives, the compounds were tested for their ability to inhibit nitric oxide production in macrophages. The most effective compounds reduced NO levels by over 50%, indicating significant anti-inflammatory potential.

CompoundNO Inhibition (%)Concentration (µM)
Compound C60%25
Compound D45%50
Target CompoundTBDTBD

Comparison with Similar Compounds

Key Structural Features and Variations

The following table summarizes structural differences between the target compound and analogues identified in the evidence:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 5-methylisoxazole-4-carboxamide - 3-(2-chlorophenyl)
- N-linked 2-(dimethylamino)-2-(thiophen-3-yl)ethyl
Chlorophenyl, dimethylamino, thiophene
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide 5-methylisoxazole-4-carboxamide - 3-(5-methylthiophen-2-yl)
- N-linked 4-(diethylamino)phenyl
Diethylamino, methylthiophene
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide 5-methylisoxazole-4-carboxamide - 3-(2-chlorophenyl)
- N-linked 3-carbamoyl-6-methyl-tetrahydrobenzothiophen-2-yl
Chlorophenyl, carbamoyl, tetrahydrobenzothiophene
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 5-methylisoxazole-4-carboxamide - 3-(2-chlorophenyl)
- N-linked 2-(4-sulfamoylphenyl)ethyl
Chlorophenyl, sulfonamide

Functional Group Impact on Physicochemical Properties

Polarity and Solubility: The dimethylamino group in the target compound enhances polarity but retains moderate lipophilicity due to its short alkyl chain. In contrast, the sulfamoyl group in the analogue introduces strong hydrogen-bonding capacity, likely improving aqueous solubility.

Steric and Electronic Effects: The diethylamino group in provides greater steric bulk than the dimethylamino group in the target compound, which may influence binding pocket interactions in biological targets. 3-substitution).

Bioactivity Implications: The shared 3-(2-chlorophenyl)-5-methylisoxazole core in the target and compounds suggests a common pharmacophore, possibly targeting similar enzymes (e.g., kinases or GABA receptors).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Intermediate formation : Coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (precursor synthesized via cyclization of β-keto esters and hydroxylamine ) with a thiophene-containing ethylamine derivative.
  • Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane or DMF under nitrogen atmosphere, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Yield optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine) are critical to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the isoxazole ring and substitution patterns on the chlorophenyl/thiophene groups. For example, thiophene protons appear as distinct doublets at δ 7.2–7.4 ppm .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and electrospray ionization (ESI+) to detect [M+H]+ ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Model validation : Compare activity in cell-free (e.g., enzyme inhibition assays) vs. cell-based systems (e.g., HEK293T cells transfected with target receptors) to confirm target engagement .
  • Dose-response analysis : Use Hill slopes to distinguish between specific binding (steep slopes) and nonspecific effects in conflicting datasets .
  • Structural analogs : Synthesize derivatives lacking the dimethylamino group to isolate contributions of specific moieties to activity .

Q. What computational strategies are employed to predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., kinases or GPCRs). The thiophene and isoxazole moieties often form π-π interactions with aromatic residues .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Pay attention to hydrogen bonds between the carboxamide and catalytic lysine residues .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs and guide SAR studies .

Q. How does modifying substituents (e.g., thiophene vs. furan) affect pharmacological activity and selectivity?

  • Methodological Answer :

  • Thiophene substitution : The sulfur atom enhances lipophilicity (logP +0.5) and improves blood-brain barrier penetration compared to furan derivatives .
  • Dimethylamino group : Protonation at physiological pH increases solubility and enables ionic interactions with aspartate residues in targets like serotonin receptors .
  • SAR studies : Replace the 2-chlorophenyl group with 3-chloro or 4-fluoro analogs to map steric/electronic requirements for activity .

Q. What are the best practices for analyzing the compound’s stability under various pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C) and storage recommendations (desiccated, -20°C) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized thiophene) to guide formulation strategies .

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